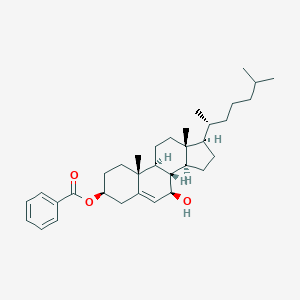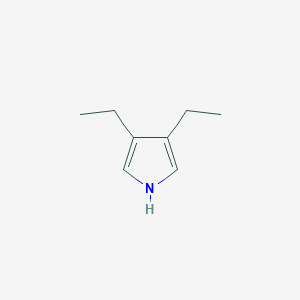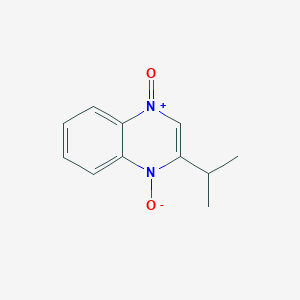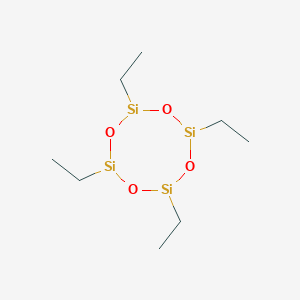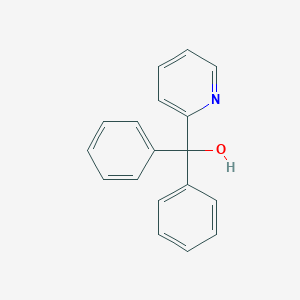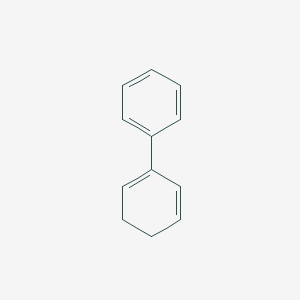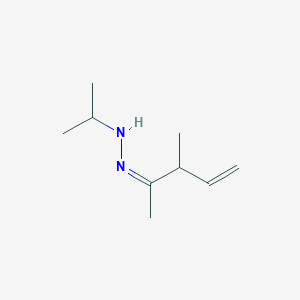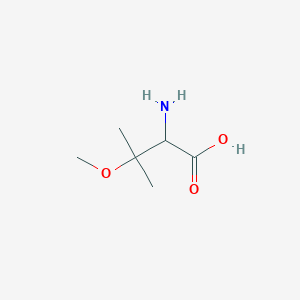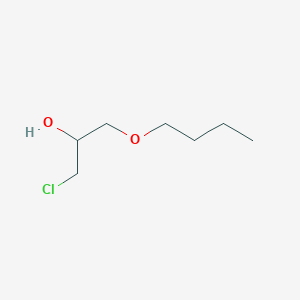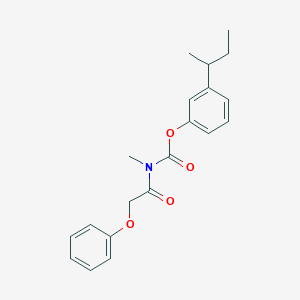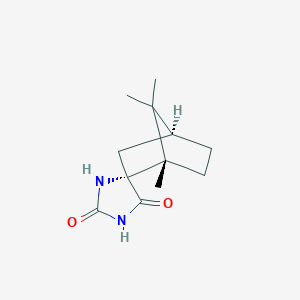
Camphor-2-spirohydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Camphor-2-spirohydantoin (CSH) is a cyclic compound that has been widely studied for its potential applications in various fields of science. It is a spirocyclic hydantoin that is derived from camphor, a common organic compound found in many essential oils. CSH has been shown to exhibit unique properties that make it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of Camphor-2-spirohydantoin is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in microbial growth and replication. Additionally, Camphor-2-spirohydantoin has been shown to exhibit antioxidant properties, which may contribute to its antimicrobial activity.
Biochemische Und Physiologische Effekte
Camphor-2-spirohydantoin has been shown to have a number of biochemical and physiological effects. It has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. Additionally, Camphor-2-spirohydantoin has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Camphor-2-spirohydantoin is its broad-spectrum antimicrobial activity, which makes it a promising candidate for use in the development of new antimicrobial agents. Additionally, Camphor-2-spirohydantoin is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of Camphor-2-spirohydantoin is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research involving Camphor-2-spirohydantoin. One area of interest is the development of new antimicrobial agents based on the structure of Camphor-2-spirohydantoin. Additionally, there is potential for the use of Camphor-2-spirohydantoin in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of Camphor-2-spirohydantoin and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of Camphor-2-spirohydantoin can be achieved through a series of chemical reactions that involve the reaction of camphor with hydantoin. The process involves the use of various reagents and catalysts, and the yield of the reaction can be optimized through careful control of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Camphor-2-spirohydantoin has been widely studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for use in the development of new antimicrobial agents. Additionally, Camphor-2-spirohydantoin has been shown to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
17138-07-7 |
|---|---|
Produktname |
Camphor-2-spirohydantoin |
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
(1S,2R,4S)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C12H18N2O2/c1-10(2)7-4-5-11(10,3)12(6-7)8(15)13-9(16)14-12/h7H,4-6H2,1-3H3,(H2,13,14,15,16)/t7-,11-,12-/m0/s1 |
InChI-Schlüssel |
ZNLWSSZADRGRKU-QILRFPOHSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@]23C(=O)NC(=O)N3 |
SMILES |
CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C |
Kanonische SMILES |
CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C |
Synonyme |
camphor-2-spirohydantoin camphor-2-spirohydantoin, 1S-(1alpha,2alpha,4alpha)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



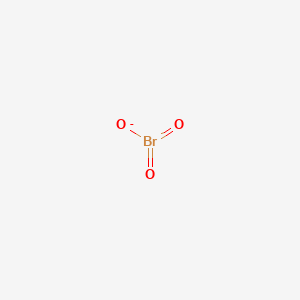

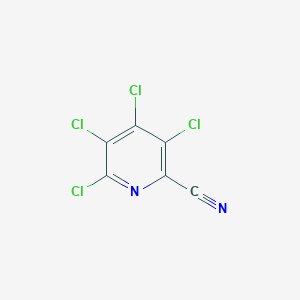
![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
